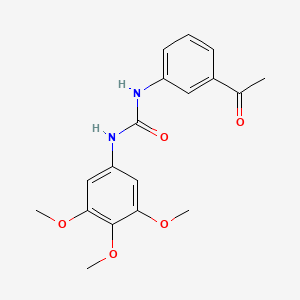

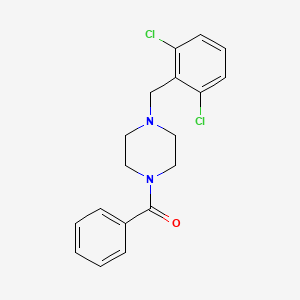

![molecular formula C23H23N3O4S B5774045 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)

4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, also known as MNS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. MNS is a member of the benzamide family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide involves the inhibition of histone deacetylase, which is an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. Histone deacetylase inhibitors, such as 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, have been shown to induce the expression of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of cancer cell growth and proliferation. In addition, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to interfere with the viral life cycle by inhibiting viral entry, replication, and assembly. 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide achieves this by binding to the viral envelope glycoproteins and preventing their interaction with the host cell receptors. Finally, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein, IκBα, leading to the reduction of inflammatory cytokine production.

Biochemical and Physiological Effects:

4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy, leading to improved therapeutic outcomes. In viral infections, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to reduce viral load and prevent the development of drug resistance. In inflammation research, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to reduce the production of inflammatory cytokines and to ameliorate the symptoms of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has several advantages and limitations for lab experiments. One of the major advantages of 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is its high potency and specificity, which allows for the selective targeting of histone deacetylase and viral glycoproteins. 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for convenient dosing and sustained drug exposure. However, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide also has several limitations, including its low solubility and stability, which can lead to poor drug delivery and degradation in biological systems. In addition, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide can have off-target effects on other enzymes and proteins, leading to potential toxicity and adverse effects.

Direcciones Futuras

There are several future directions for the research and development of 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide. Another direction is the exploration of the structure-activity relationship of 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide to identify more potent and selective analogs. In cancer research, future studies could focus on the combination of 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide with other anticancer agents to enhance therapeutic efficacy and reduce drug resistance. In viral infections, future studies could focus on the development of 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide-based therapies for emerging viral diseases, such as COVID-19. In inflammation research, future studies could focus on the identification of novel targets and pathways for 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide-mediated anti-inflammatory effects. Overall, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic applications.

Conclusion:

In conclusion, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, or 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide inhibits histone deacetylase, interferes with the viral life cycle, and reduces inflammatory cytokine production, leading to various biochemical and physiological effects. 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has several advantages and limitations for lab experiments, and there are several future directions for its research and development. 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic applications.

Métodos De Síntesis

The synthesis of 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide involves a series of chemical reactions that start with the condensation of 4-aminobenzamide with N-(3-methylphenyl)glycine in the presence of a coupling reagent. The resulting intermediate is then treated with p-toluenesulfonyl chloride to form N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine benzamide, which is subsequently cyclized to form 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide. The overall yield of this synthesis method is around 30%, and the purity of 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide can be further improved by recrystallization.

Aplicaciones Científicas De Investigación

4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide achieves this by blocking the activity of the enzyme histone deacetylase, which is involved in regulating gene expression and cell growth. In viral infections, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide achieves this by interfering with the viral life cycle and preventing the virus from entering the host cells. In inflammation research, 4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, a key regulator of the inflammatory response.

Propiedades

IUPAC Name |

4-[[2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-16-6-12-21(13-7-16)31(29,30)26(20-5-3-4-17(2)14-20)15-22(27)25-19-10-8-18(9-11-19)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFZOTGUWCTKHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

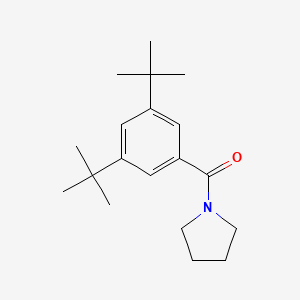

![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)

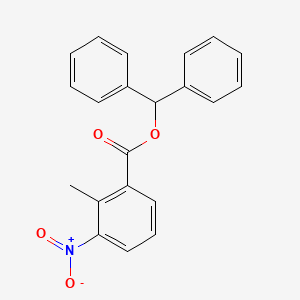

![N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5773979.png)

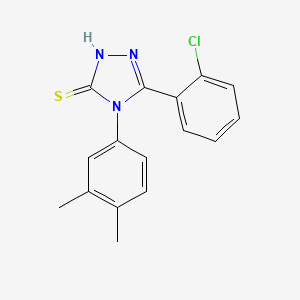

![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)

![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)

![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)

![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)

![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)

![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)